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Compound of Interest

Compound Name: NCX899

Cat. No.: B15577496

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals encountering issues
with the detection of the long non-coding RNA, LINC00899, in formalin-fixed paraffin-
embedded (FFPE) samples.

Frequently Asked Questions (FAQSs)

Q1: What is LINC00899 and why is it studied?

LINCO00899 is a long intergenic non-protein coding RNA that has been implicated in several
cellular processes and diseases.[1][2][3][4] It plays a role in regulating mitosis by suppressing
the transcription of the microtubule-binding protein TPPP/p25.[3] Additionally, LINC00899 is
involved in promoting osteogenic differentiation by acting as a sponge for miR-374a, which in
turn upregulates RUNX2 expression.[1][2][4] Its dysregulation has been associated with
conditions like osteoporosis and certain cancers.

Q2: What are the main challenges in detecting LINC00899 in FFPE samples?

The primary challenges stem from the FFPE process itself, which is designed to preserve
tissue morphology but can be detrimental to nucleic acids.[5] Key issues include:

* RNA Degradation: Formalin fixation and subsequent storage can lead to significant
fragmentation of RNA molecules, including IncRNAs like LINC00899.[5]
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o Chemical Modification: Formalin can cause chemical modifications to RNA bases, which can
inhibit enzymatic reactions like reverse transcription and PCR amplification.

» Cross-linking: The fixation process creates cross-links between nucleic acids and proteins,
which can hinder RNA extraction and accessibility for probes and primers.[5]

e Low Abundance: LINC00899, like many IncRNAs, may be expressed at low levels, making
its detection in already compromised FFPE samples even more challenging.

Q3: Which RNA extraction kit is best for isolating LINC00899 from FFPE tissues?

The choice of RNA extraction kit can significantly impact the yield and quality of RNA obtained
from FFPE samples. While no single kit is universally superior for all tissue types and
conditions, some have been shown to perform better for FFPE tissues. It is recommended to
choose a kit specifically designed for FFPE samples that includes a deparaffinization step and
a method to reverse formalin cross-linking.

Troubleshooting Guides
Guide 1: Low RNA Yield from FFPE Samples

Problem: The concentration of RNA extracted from your FFPE sample is too low for
downstream applications.
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Potential Cause

Troubleshooting Step

Incomplete Deparaffinization

Ensure complete removal of paraffin by using
fresh xylene or a non-toxic deparaffinization
solution and performing the recommended

number of washes.

Insufficient Lysis and Proteinase K Digestion

Optimize Proteinase K digestion time and
temperature to ensure complete tissue lysis and
release of nucleic acids. Some protocols may

benefit from an extended digestion period.

Inefficient Reversal of Cross-links

Ensure the heating step for reversing formalin
cross-links is performed at the optimal
temperature and for the recommended duration

as specified in your Kit's protocol.

RNA Loss During Purification

Be careful not to aspirate the RNA pellet if using
a precipitation-based method. For column-
based kits, ensure that the column is not
overloaded and that elution is performed
correctly with the appropriate volume of elution
buffer.

Small Amount of Starting Material

If possible, increase the amount of tissue

section used for extraction.

Guide 2: Poor RNA Quality (Low DV200)

Problem: The extracted RNA is highly degraded, as indicated by a low DV200 value

(percentage of RNA fragments > 200 nucleotides).[6][7]
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Potential Cause

Troubleshooting Step

Prolonged Fixation Time

If possible, use FFPE blocks with a known and
controlled fixation time (ideally 18-24 hours).
Prolonged fixation leads to increased RNA

fragmentation.[7]

Age of FFPE Block

Older FFPE blocks tend to yield more degraded
RNA. If possible, use more recently prepared

blocks.

Suboptimal Storage Conditions

Store FFPE blocks in a cool, dry, and dark place

to minimize ongoing RNA degradation.

Harsh Extraction Method

Avoid excessive mechanical disruption or high
temperatures during extraction, which can
further fragment the RNA.

Guide 3: gRT-PCR Detection Failure or High Ct Values

Problem: You are unable to detect LINC00899 by qRT-PCR, or the Ct values are very high,

indicating low target abundance.
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Potential Cause Troubleshooting Step

Assess RNA quality using methods like the
Poor RNA Quali DV200 metric. Highly degraded RNA may not
oor uali
Y have enough intact target sequences for

amplification.[6]

Design primers that amplify a short region of

LINC00899 (ideally <150 bp) to increase the
Suboptimal Primer Design chances of amplifying fragmented RNA.[8]

Ensure primers are specific to LINC00899 and

do not form primer-dimers.

Use a reverse transcription kit known to perform
o ] well with degraded RNA. Consider using a mix
Inefficient cDNA Synthesis ] )
of random hexamers and oligo(dT) primers to

capture a broader range of RNA fragments.

Residual contaminants from the FFPE tissue or
the extraction process can inhibit PCR. Ensure
PCR Inhibition the final RNA is pure. A 1:10 dilution of the

cDNA template may help to overcome inhibition.

[9]

LINC00899 may be expressed at very low levels
_ in your tissue of interest. Consider using a pre-
Low Target Expression o )
amplification step to enrich for the target

sequence before gRT-PCR.[10]

Guide 4: In Situ Hybridization (ISH) Signal is Weak or
Absent

Problem: You observe a weak or no signal for LINC00899 when performing ISH on FFPE
sections.
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Potential Cause

Troubleshooting Step

RNA Degradation

As with gRT-PCR, RNA integrity is crucial. Use
positive control probes for housekeeping genes
to ensure the overall RNA quality in the tissue is

sufficient for detection.

Suboptimal Probe Design

Design multiple short probes targeting different
regions of the LINC00899 transcript to increase
the chances of hybridization to fragmented
RNA.

Inadequate Permeabilization

Optimize the proteinase K digestion step to
allow for probe penetration without destroying
tissue morphology. Under-digestion can prevent
probe access, while over-digestion can lead to

loss of RNA and tissue structure.[11]

Inefficient Hybridization

Optimize hybridization temperature and time.
Ensure the hybridization buffer composition is
correct.

Signal Amplification Issues

If using an amplification-based detection
system, ensure all reagents are fresh and used

according to the manufacturer's instructions.

Fixation Issues

Both under- and over-fixation can negatively
impact ISH signal. Tissues should be fixed in
10% neutral-buffered formalin for 16-32 hours at

room temperature for optimal results.

Quantitative Data Summary

Table 1: Comparison of RNA Yield from Different FFPE Extraction Kits
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. . Average RNA Yield (ng/pL)
RNA Extraction Kit . Reference
from 10pm section

RecoverAll™ Total Nucleic

) ] ] ) Consistently high yields [10]
Acid Isolation Kit (Ambion)
RNeasy FFPE Kit (Qiagen) 114 [12]
AllPrep® DNA/RNA FFPE Kit
12.6 [12]

(Qiagen)

High Pure FFPE RNA Micro Kit  Lower Cq values in RT-PCR

. . [13]
(Roche) despite lower yield

Note: RNA yield can vary significantly depending on the tissue type, age of the block, and the
amount of starting material.

Table 2: Effect of Fixation Time on RNA Quality (DV200)

Fixation Time (hours) Average DV200 (%) Reference
12 ~50 [14][15]

24 ~60 [14][15]

48 ~70 [14][15]

72 Decreased quality noted [14]

DV200 is the percentage of RNA fragments greater than 200 nucleotides. A higher DV200
value indicates better RNA quality.[6]

Experimental Protocols
Protocol 1: RNA Extraction from FFPE Sections (General
Protocol)

o Deparaffinization:

o Place 1-4 sections (5-10 um thick) in a microcentrifuge tube.
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o Add 1 mL of xylene (or a non-toxic deparaffinization solution), vortex, and centrifuge.
Remove the supernatant.

o Repeat the xylene wash.

o Wash the pellet twice with 1 mL of 100% ethanol to remove residual xylene. Air dry the
pellet.

Lysis and Proteinase K Digestion:

o Resuspend the tissue pellet in a lysis buffer containing Proteinase K.

o Incubate at the temperature and time recommended by the kit manufacturer (e.g., 56°C for
1-3 hours or overnight) to digest proteins and release nucleic acids.

Reversal of Cross-links:

o Incubate the lysate at a higher temperature (e.g., 70-80°C for 15-30 minutes) to reverse
formalin cross-links. This step is crucial for improving RNA yield and quality.

RNA Purification:

o Follow the kit manufacturer's instructions for RNA binding to a silica membrane, washing,
and elution. This typically involves adding a binding buffer (often containing ethanol) to the
lysate, passing it through a spin column, washing with wash buffers, and eluting the RNA
in a small volume of RNase-free water or elution buffer.

DNase Treatment:

o An on-column or in-solution DNase treatment is highly recommended to remove
contaminating genomic DNA.

Protocol 2: qRT-PCR for LINC00899 Detection in FFPE-
derived RNA

e RNA Quantification and Quality Control:
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o Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric
method (e.g., Qubit).

o Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer) to
determine the DV200 value.[6]

o cDNA Synthesis:
o Use 50-500 ng of total RNA for reverse transcription.

o Use a cDNA synthesis kit with a reverse transcriptase known for high processivity and
efficiency with fragmented RNA.

o Prime the reaction with a combination of random hexamers and oligo(dT) primers.
e RT-PCR Reaction Setup:

o Prepare a reaction mix containing a SYBR Green or TagMan-based master mix, forward
and reverse primers for LINC00899 (designed to amplify a short product, <150 bp), and
the cDNA template.

o Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check
for contamination and genomic DNA amplification, respectively.

o Use a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control for
normalization.

e Thermal Cycling:

o Perform the gRT-PCR on a real-time PCR instrument using a standard thermal cycling
protocol, typically including an initial denaturation step, followed by 40-45 cycles of
denaturation, annealing, and extension.[16]

o Include a melt curve analysis at the end of the run if using SYBR Green to verify the
specificity of the amplified product.
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Protocol 3: In Situ Hybridization (ISH) for LINC00899 in
FFPE Sections

¢ Slide Preparation:
o Cut FFPE tissue sections at 4-5 um thickness and mount on positively charged slides.
o Bake the slides (e.g., at 60°C for 1 hour) to adhere the tissue.

» Deparaffinization and Rehydration:

o Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (100%,
95%, 70%) to water.

o Target Retrieval:

o Perform heat-induced epitope retrieval (HIER) using a target retrieval solution at a specific
pH and temperature (e.g., 95-100°C for 15-30 minutes). This step helps to unmask the
RNA target.

» Protease Digestion:

o Treat the sections with a protease (e.g., Proteinase K) for a specific time and temperature
to increase probe accessibility. This step needs to be carefully optimized for each tissue

type.[11]
e Probe Hybridization:

o Apply the LINC00899-specific ISH probe (e.g., a cocktail of labeled oligonucleotides) to
the tissue section.

o Incubate in a humidified chamber at the recommended hybridization temperature for
several hours or overnight.

e Washing and Signal Amplification:

o Wash the slides to remove unbound probes.
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o If using a signal amplification system (e.g., branched DNA or tyramide signal
amplification), follow the manufacturer's protocol to amplify the signal.

o Detection and Counterstaining:
o Detect the signal using a chromogenic or fluorescent substrate.
o Counterstain the nuclei with hematoxylin or DAPI.
e Mounting and Imaging:
o Dehydrate the slides, clear in xylene, and mount with a coverslip.

o Image the slides using a brightfield or fluorescence microscope.
Signaling Pathways and Workflows
LINC00899 binds to & suppresses TPPP/p25 Transcription TPPP/p25 Protein alters Microtubule Dynamics delays

inhibits translation activates transcription
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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